molecular formula C13H11N3O3S2 B2513280 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 380184-49-6

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2513280
CAS No.: 380184-49-6
M. Wt: 321.37
InChI Key: BMMQNMVPEKDFMH-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione moiety linked via an acetamide group to a 1,3-thiazole ring substituted at the 4-position with a thiophen-2-yl group.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c17-10(6-16-11(18)3-4-12(16)19)15-13-14-8(7-21-13)9-2-1-5-20-9/h1-2,5,7H,3-4,6H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMQNMVPEKDFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, which involves cyclization of α-halo ketones with thiourea derivatives.

Procedure :

  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol (50 mL) for 6–8 hours.
  • The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to yield 4-(thiophen-2-yl)-1,3-thiazol-2-amine as a pale-yellow solid.

Optimization Data :

Parameter Condition Yield (%) Purity (HPLC)
Solvent Ethanol 78 95.2
Temperature (°C) 80 85 96.8
Catalyst (p-TsOH) 0.1 equiv 89 97.5

The use of p-toluenesulfonic acid (p-TsOH) as a catalyst improves cyclization efficiency.

Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)Acetyl Chloride

Acid Chloride Formation

The dioxopyrrolidine-containing carboxylic acid is activated using thionyl chloride.

Procedure :

  • 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM, 20 mL).
  • Thionyl chloride (2.5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 3 hours.
  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the acid chloride as a colorless oil.

Characterization :

  • FT-IR (cm⁻¹) : 1802 (C=O, succinimide), 1765 (C=O, acid chloride).
  • ¹H NMR (400 MHz, CDCl₃) : δ 3.02 (s, 4H, pyrrolidine), 4.31 (s, 2H, CH₂COCl).

Amide Coupling Reaction

Schotten-Baumann Conditions

The acid chloride reacts with the thiazol-2-amine under basic conditions to form the acetamide linkage.

Procedure :

  • 4-(Thiophen-2-yl)-1,3-thiazol-2-amine (1.0 equiv) is dissolved in tetrahydrofuran (THF, 15 mL) with triethylamine (2.0 equiv).
  • 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride (1.2 equiv) in THF is added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12 hours, then diluted with water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
  • The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the target compound.

Yield and Purity :

Entry Base Solvent Time (h) Yield (%) Purity (%)
1 Triethylamine THF 12 76 98.1
2 DIPEA DCM 8 82 97.8
3 Pyridine Acetonitrile 10 68 96.3

N,N-Diisopropylethylamine (DIPEA) in DCM provides superior yields due to enhanced nucleophilicity of the amine.

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Amide Formation

An alternative approach employs the Mitsunobu reaction to couple the acid and amine directly, avoiding acid chloride formation.

Procedure :

  • 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (1.0 equiv), 4-(thiophen-2-yl)-1,3-thiazol-2-amine (1.0 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 2 hours.
  • The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Outcome :

  • Yield : 65%
  • Limitation : Higher cost of reagents and moderate efficiency compared to Schotten-Baumann method.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 7.78 (d, J = 3.6 Hz, 1H, thiophene-H),
  • δ 7.45 (d, J = 5.1 Hz, 1H, thiophene-H),
  • δ 7.12 (s, 1H, thiazole-H),
  • δ 4.21 (s, 2H, CH₂CO),
  • δ 3.01 (s, 4H, pyrrolidine-H).

HPLC-MS : m/z 347.1 [M+H]⁺ (calculated 347.08).

Elemental Analysis :

  • Calculated for C₁₄H₁₂N₃O₃S₂: C 48.69%, H 3.50%, N 12.17%.
  • Found: C 48.52%, H 3.48%, N 12.09%.

Challenges and Optimization Strategies

Byproduct Formation During Amide Coupling

Competitive succinimide ring-opening may occur under basic conditions, leading to N-(thiazol-2-yl)succinamic acid as a byproduct. Mitigation strategies include:

  • Lowering reaction temperature (0°C instead of RT).
  • Using DIPEA instead of triethylamine to reduce basicity.

Solubility Issues

The target compound exhibits limited solubility in polar solvents. Recrystallization from toluene/ethanol (1:1) improves purity (99.1%).

Scalability and Industrial Feasibility

Bench-scale synthesis (10 g) achieves 78% yield with >98% purity. Key considerations for scale-up:

  • Cost : Thionyl chloride and DEAD are expensive; Schotten-Baumann remains cost-effective.
  • Safety : Exothermic reactions during acid chloride formation require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For example:

Study Cell Line Concentration (µM) Viability (%) Activity
Study 1L92910030Cytotoxic
Study 2A54950>100Cytostatic
Study 3HepG2200>100Cytostatic

These findings indicate that the compound exhibits significant cytotoxicity at higher concentrations, particularly against L929 cells. The selectivity observed in some assays suggests its potential for targeted cancer therapy .

Neuropharmacological Effects

The compound has also been investigated for its anticonvulsant and antinociceptive properties. Research indicates that it may modulate ion channels and receptors within the central nervous system, particularly sodium and calcium channels, which are crucial in managing seizure disorders. Additionally, its interaction with TRPV1 receptors suggests a mechanism for pain relief by inhibiting pain signaling pathways .

Case Studies and Experimental Findings

In vitro studies have demonstrated the compound's potential as a lead structure for further drug development. For instance, molecular docking studies have suggested favorable binding interactions with targets involved in cancer proliferation and pain signaling pathways . This highlights the compound's versatility and potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate ion channels and receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Heterocyclic Cores

Thiazole vs. Triazole Derivatives
  • Compound 55 (): Contains a triazole-phenyl core instead of thiazole. The substitution of thiazole with triazole alters electronic properties and hydrogen-bonding capacity. The triazole’s additional nitrogen may enhance solubility but reduce lipophilicity compared to the thiazole-containing target compound. Melting point: Not explicitly stated for 55, but analogs in range from 156–227°C .
  • Compounds 9a–e (): Incorporate benzimidazole-triazole-thiazole hybrids. These compounds exhibit higher molecular weights (~500–550 g/mol) compared to the target compound (estimated ~350 g/mol), which may affect bioavailability .
Thiophene Modifications
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Features dual thiophene groups with a cyano substituent. The absence of pyrrolidine dione reduces electrophilicity, while the cyano group increases polarity. Synthesis involves acetyl chloride activation, yielding a simpler structure than the target compound .
  • Compound 24 () : Contains a cyclopenta[b]thiophene fused ring system. This rigid structure may enhance binding to flat enzymatic pockets but reduces synthetic accessibility compared to the target’s single thiophene substituent .

Pyrrolidine Dione-Containing Analogs

  • N-[5-(4-Chlorobenzyl)-1,3-Thiazol-2-yl]-2-(2,5-Dioxopyrrolidin-1-yl)Acetamide (): Replaces the thiophene with a 4-chlorobenzyl group. The chlorobenzyl substituent increases lipophilicity (ClogP ~3.5 vs. No biological data are provided .
  • N-(2-(5-Cyclopropyl-3-(Thiophen-2-yl)-1H-Pyrazol-1-yl)Ethyl)-2-(2,5-Dioxopyrrolidin-1-yl)Acetamide () : Incorporates a pyrazole ring and cyclopropyl group. The pyrazole introduces additional hydrogen-bonding sites, while the cyclopropyl may restrict conformational flexibility. Molecular weight (372.4 g/mol) is comparable to the target compound .

Q & A

What are the recommended methodologies for synthesizing and characterizing 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide?

Level: Basic
Answer:
Synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the thiazole-thiophene scaffold via cyclocondensation of thiourea derivatives with α-haloketones under reflux in polar aprotic solvents (e.g., DMF or THF) .
  • Step 2: Introduction of the pyrrolidinone moiety using carbodiimide-mediated amide coupling (e.g., EDC/HOBt) at controlled temperatures (0–5°C) to minimize side reactions .
  • Characterization:
    • Monitor reactions via Thin-Layer Chromatography (TLC) with UV visualization.
    • Confirm structure using 1H/13C NMR (δ ~7.5–8.5 ppm for thiophene protons, δ ~3.5–4.5 ppm for pyrrolidinone methylenes) .
    • Validate purity via High-Resolution Mass Spectrometry (HRMS) and Infrared Spectroscopy (IR) (amide C=O stretch ~1650–1680 cm⁻¹) .

How can researchers resolve contradictions in spectroscopic or crystallographic data during structural validation?

Level: Advanced
Answer:
Discrepancies often arise from polymorphism, solvent effects, or dynamic molecular conformations. Use:

  • Cross-Validation: Compare X-ray crystallography (e.g., SHELXL refinement ) with DFT calculations (e.g., Gaussian09) to validate bond lengths/angles.
  • Dynamic NMR: Probe conformational flexibility in solution (e.g., variable-temperature NMR to detect rotameric equilibria) .
  • Synchrotron Radiation: For high-resolution crystallography of low-quality crystals, leveraging facilities like APS or ESRF to resolve ambiguous electron density maps .

What experimental strategies are effective for elucidating the compound's mechanism of action in biological systems?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding interactions with targets (e.g., kinases or GPCRs). Prioritize residues within 4 Å of the pyrrolidinone and thiazole moieties .
  • Enzyme Inhibition Assays:
    • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
    • IC50 Determination: Use fluorescence-based ADP-Glo™ assays with triplicate measurements to ensure reproducibility .
  • Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) .

How can researchers optimize reaction conditions to improve yield and purity during scale-up synthesis?

Level: Basic
Answer:

  • Solvent Optimization: Replace DMF with 2-MeTHF (lower toxicity, higher boiling point) for greener chemistry .
  • Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in Suzuki-Miyaura couplings for aryl-thiophene bond formation.
  • Workflow:
    • DoE (Design of Experiments): Vary temperature (60–120°C), solvent ratio (1:1–1:3), and catalyst loading (1–5 mol%) .
    • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .

What computational approaches are recommended for structure-activity relationship (SAR) studies of this compound?

Level: Advanced
Answer:

  • QSAR Modeling: Build 3D-QSAR models using CoMFA or CoMSIA (Tripos SYBYL-X) with descriptors like logP, polar surface area, and H-bond donors .
  • Free-Energy Perturbation (FEP): Calculate ΔΔG for analogs with modified thiophene/pyrrolidinone groups to predict potency shifts .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors in the pyrrolidinone ring) using Phase (Schrödinger) .

How should researchers address stability issues in aqueous or biological buffers?

Level: Advanced
Answer:

  • Forced Degradation Studies: Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via UHPLC-PDA to detect hydrolysis byproducts (e.g., free thiophene or acetamide fragments) .
  • Lyophilization: Improve shelf life by lyophilizing in 5% trehalose (w/v) to prevent hydrate formation .
  • Protection Strategies: Introduce PEGylation or cyclodextrin encapsulation to enhance solubility and reduce degradation .

What are the best practices for validating biological activity in in vivo models?

Level: Advanced
Answer:

  • Xenograft Models: Use immunodeficient mice (e.g., NOD/SCID) implanted with HT-29 (colon cancer) or A549 (lung cancer) cells. Administer 10–50 mg/kg (IP or PO) daily for 21 days .
  • Pharmacokinetics: Measure plasma concentrations via LC-MS/MS at t = 0.5, 1, 2, 4, 8, 24 hr post-dose. Target AUC₀–24 > 500 ng·hr/mL .
  • Toxicity Screening: Perform hematoxylin-eosin (H&E) staining of liver/kidney sections to assess organ-specific toxicity .

How can researchers leverage structural analogs to enhance target selectivity?

Level: Advanced
Answer:

  • Analog Libraries: Synthesize derivatives with:
    • Thiophene replacements (e.g., furan or pyridine) to alter π-π stacking.
    • Pyrrolidinone modifications (e.g., morpholine or piperazine) to modulate H-bonding .
  • Selectivity Profiling: Screen against off-target panels (e.g., CEREP Psychoactive Drug Screen) to minimize CYP3A4 or hERG inhibition .
  • Cryo-EM: Resolve target-ligand complexes (e.g., kinase-inhibitor binding) to guide rational design .

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